Genatropin

Description

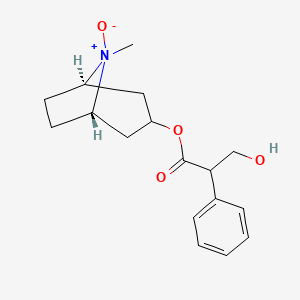

Structure

2D Structure

3D Structure

Properties

CAS No. |

4438-22-6 |

|---|---|

Molecular Formula |

C17H23NO4 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 |

InChI Key |

HGWPFSBHDACWNL-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

Appearance |

Solid powder |

Other CAS No. |

4438-22-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atropine Oxide; NSC 72861; NSC-72861; NSC72861. |

Origin of Product |

United States |

Foundational & Exploratory

Genotropin (Somatropin) Mechanism of Action in Skeletal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genotropin, a recombinant human growth hormone (rhGH), is a critical therapeutic agent for treating growth disorders. Its primary function is to stimulate skeletal growth, a complex process orchestrated through a cascade of molecular and cellular events. This document provides an in-depth analysis of the core mechanisms by which Genotropin promotes longitudinal bone growth. It details the involved signaling pathways, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key biological processes. The central mechanism revolves around the Growth Hormone/Insulin-like Growth Factor-1 (GH/IGF-1) axis, which activates intracellular signaling pathways, primarily the JAK-STAT pathway, to modulate gene expression and drive the proliferation and differentiation of chondrocytes in the epiphyseal growth plates of long bones.

Core Mechanism of Action: The GH/IGF-1 Axis

The biological effects of Genotropin are primarily mediated through the GH/IGF-1 axis. This involves both direct actions of growth hormone (GH) on target cells and indirect actions mediated by the production of IGF-1, predominantly in the liver but also locally in tissues like the growth plate cartilage.[1][2][3]

-

Direct Action: Genotropin binds to the Growth Hormone Receptor (GHR), a transmembrane protein present on the surface of target cells, including chondrocytes and osteoblasts.[2][4] This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

-

Indirect Action (The Somatomedin Hypothesis): A major component of Genotropin's effect is the stimulation of IGF-1 production.[5][6][7] GH acts on hepatocytes (liver cells) to synthesize and secrete IGF-1 into the circulation. This endocrine IGF-1 then travels to the epiphyseal growth plates, where it acts on chondrocytes to stimulate growth.[5][7]

-

Dual Effector Theory: Modern understanding combines these ideas, proposing that GH has both direct effects on the growth plate and indirect effects mediated by both systemic (liver-derived) and local (chondrocyte-derived) IGF-1.[7]

The measurable increase in body length following Genotropin administration is a direct result of its effects on the epiphyseal plates of long bones.[6][8][9]

Key Signaling Pathway: JAK-STAT

Upon binding of Genotropin to the GHR, the primary and most critical signaling pathway activated is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[10][11][12]

-

Receptor Dimerization and JAK2 Activation: The binding of a single GH molecule causes two GHR molecules to form a dimer. This brings the associated JAK2 molecules into close proximity, allowing them to trans-activate each other through phosphorylation.[11]

-

GHR Phosphorylation: The activated JAK2 then phosphorylates multiple tyrosine residues on the intracellular domain of the GHR.[10][13]

-

STAT Recruitment and Phosphorylation: These phosphorylated sites on the GHR act as docking sites for STAT proteins, primarily STAT5a and STAT5b.[10][11] Once docked, the STAT proteins are themselves phosphorylated by JAK2.[10][14]

-

Dimerization and Nuclear Translocation: Phosphorylated STAT proteins dissociate from the receptor, form dimers, and translocate to the nucleus.[13][14]

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, modulating their transcription.[13][14] A primary target gene is IGF-1, leading to increased local and systemic levels of this growth factor.[12][13] Other GH-activated pathways include the Ras/ERK and PI 3-kinase/Akt pathways.[10]

Visualization of the JAK-STAT Signaling Pathway

Caption: Genotropin activates the JAK-STAT pathway to induce gene transcription.

Cellular Effects in the Epiphyseal Growth Plate

The epiphyseal growth plate is a cartilaginous structure at the ends of long bones responsible for longitudinal growth. It is composed of chondrocytes in different zones (resting, proliferative, hypertrophic). Genotropin, through both GH and IGF-1, stimulates several processes:

-

Chondrocyte Proliferation: Both GH and IGF-1 stimulate the division of chondrocytes in the proliferative zone, increasing the number of cells available for growth.[15][16]

-

Chondrocyte Hypertrophy: IGF-1 promotes the enlargement (hypertrophy) of chondrocytes.[17] These enlarged cells are critical as they form the scaffold upon which new bone is laid down.[17]

-

Extracellular Matrix Synthesis: Genotropin stimulates the production of essential cartilage matrix components, such as chondroitin sulfate and collagen.[5]

Quantitative Data on Genotropin Efficacy

The clinical efficacy of Genotropin is well-documented. Treatment leads to significant increases in growth velocity and normalization of IGF-1 levels.

| Parameter | Study Population | Dosage | Result |

| Height Velocity | Pediatric GHD Patients | Daily Somatropin | Mean annualized height velocity of 10.2 cm/year in adherent patients vs. 9.8 cm/year in non-adherent patients.[18] |

| Height Velocity | Children with Short Stature | Recombinant hGH | Pre-treatment growth velocity: 3.78±0.42 cm/year. Post-treatment growth velocity significantly increased (P<0.05).[19] |

| Serum IGF-1 Levels | Children with Short Stature | Recombinant hGH | Serum IGF-1 levels significantly increased post-treatment compared to pre-treatment levels (P<0.05).[19] |

| Height SDS | Girls with Turner Syndrome (9mo-4yr) | 0.35 mg/kg/week | Mean height SDS increased by 1.1 over the study period, compared to a decrease of 0.5 in the untreated group (P<0.0001).[20] |

| Bone Mineral Density | Adults with GHD | 12-18 months of GH | A net increase in bone mass is typically observed after 12-18 months of treatment.[2] |

GHD: Growth Hormone Deficiency; SDS: Standard Deviation Score.

Key Experimental Protocols

Understanding the mechanism of Genotropin has been elucidated through various in vitro and in vivo experimental models.

In Vitro Chondrocyte Culture Assay

-

Objective: To assess the direct effects of somatropin and/or IGF-1 on chondrocyte proliferation and differentiation.

-

Methodology:

-

Cell Isolation: Chondrocytes are isolated from the epiphyseal growth plates of animals (e.g., bovine or rat).[21]

-

Culture: Cells are grown in a monolayer or suspension culture using a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.[21]

-

Treatment: Cultures are treated with varying concentrations of rhGH (Genotropin) and/or IGF-1.

-

Analysis:

-

Proliferation: DNA synthesis is measured via incorporation of radiolabeled thymidine (e.g., [³H]thymidine) or colorimetric assays (e.g., BrdU).

-

Matrix Synthesis: Proteoglycan synthesis is quantified by measuring the incorporation of radiolabeled sulfate (³⁵SO₄²⁻).[5]

-

Gene Expression: Changes in the expression of chondrocyte-specific genes (e.g., COL2A1, ACAN, COL10A1) and signaling proteins (e.g., phosphorylated STAT5) are analyzed using RT-qPCR and Western blotting, respectively.

-

-

In Vivo Hypophysectomized Rat Model

-

Objective: To study the systemic effects of Genotropin on skeletal growth in a GH-deficient animal model.

-

Methodology:

-

Model Creation: Young rats undergo surgical removal of the pituitary gland (hypophysectomy) to induce GHD, which results in growth cessation.

-

Treatment: Animals are administered daily subcutaneous injections of Genotropin or a vehicle control over a defined period (e.g., 7-14 days).

-

Analysis:

-

Growth Measurement: Longitudinal bone growth is measured by injecting a fluorescent dye (e.g., calcein) at the beginning and end of the treatment period. The distance between the fluorescent bands in the sectioned tibia corresponds to the growth rate.

-

Hormone Levels: Serum levels of IGF-1 are measured using ELISA or radioimmunoassay.

-

Histology: The width of the epiphyseal growth plate is measured from histological sections of the tibia.

-

Gene/Protein Expression: Livers and growth plates are harvested to analyze the expression of target genes and proteins (e.g., GHR, IGF-1, STAT5 phosphorylation) as described in the in vitro protocol.[11]

-

-

Visualization of a Representative Experimental Workflow

Caption: A typical workflow for evaluating Genotropin's effects on skeletal growth.

Conclusion

The mechanism of action of Genotropin in promoting skeletal growth is a well-defined process centered on the GH/IGF-1 axis and the subsequent activation of the JAK-STAT signaling pathway. This cascade ultimately stimulates chondrocyte proliferation and hypertrophy within the epiphyseal growth plates, leading to measurable longitudinal bone growth. The quantitative data from clinical studies robustly support its efficacy in increasing height velocity and normalizing key growth-related biomarkers. The experimental protocols outlined provide a framework for the continued investigation and development of therapies targeting skeletal growth. This comprehensive understanding is vital for researchers and drug development professionals working to address growth disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. GH and bone--experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of growth hormone deficiency on bone health and metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. pediatricendocrinologynj.com [pediatricendocrinologynj.com]

- 6. Genotropin (Somatropin [rDNA origin]): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. The Actions of IGF-1 in the Growth Plate and its Role in Postnatal Bone Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfizermedical.com [pfizermedical.com]

- 9. drugs.com [drugs.com]

- 10. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]

- 12. Growth hormone-mediated JAK/STAT signal transduction [pfocr.wikipathways.org]

- 13. researchgate.net [researchgate.net]

- 14. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]

- 15. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Regulatory Role of Signaling Crosstalk in Hypertrophy of MSCs and Human Articular Chondrocytes [mdpi.com]

- 17. Igf1 promotes longitudinal bone growth by insulin-like actions augmenting chondrocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of Daily Growth Hormone Adherence on Height Velocity Among Children With Growth Hormone Deficiency (GHD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of growth hormones on the growth velocities and serum index expressions in short stature children - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Somatotropin in the treatment of growth hormone deficiency and Turner syndrome in pediatric patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interaction of epidermal growth factor and insulin-like growth factor-I in the regulation of growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Somatropin Signaling Pathway: A Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular signaling pathways activated by Somatropin (Growth Hormone, GH). It details the core activation cascade, downstream effector pathways, quantitative metrics of molecular interactions, and the experimental protocols essential for investigating these mechanisms.

Core Signaling Pathway Activation

The biological effects of Somatropin are initiated by its binding to the Growth Hormone Receptor (GHR), a member of the class I cytokine receptor family. The activation sequence is a well-defined process involving receptor dimerization and the recruitment of intracellular tyrosine kinases.

-

Ligand Binding and Receptor Dimerization : A single molecule of Somatropin binds to a pre-formed dimer of the GHR on the cell surface.[1] The hormone possesses two distinct binding sites, Site 1 and Site 2. Binding occurs sequentially: the high-affinity Site 1 on Somatropin engages the first GHR molecule, followed by the lower-affinity Site 2 binding the second GHR molecule.[2][3] This interaction induces a conformational change in the receptor dimer, bringing the intracellular domains into close proximity, which is the critical step for signal initiation.[2]

-

JAK2 Recruitment and Activation : The GHR lacks intrinsic kinase activity and relies on the associated Janus kinase 2 (JAK2).[4] The intracellular domain of each GHR monomer contains a proline-rich "Box 1" motif that non-covalently binds a JAK2 molecule.[2][5] The Somatropin-induced conformational change activates the associated JAK2 molecules, which then phosphorylate each other on tyrosine residues (auto-phosphorylation).[6][7]

-

GHR Phosphorylation and Docking Site Creation : Activated JAK2 proceeds to phosphorylate multiple tyrosine residues on the intracellular domain of the GHR.[8][9] These newly phosphorylated tyrosines serve as docking sites for a variety of downstream signaling proteins that contain Src Homology 2 (SH2) domains or other phosphotyrosine-binding domains.[5]

The activation of the GHR-JAK2 complex serves as a primary hub, initiating several distinct downstream signaling cascades that collectively mediate the diverse physiological effects of Somatropin.

Major Downstream Signaling Cascades

The activated GHR-JAK2 complex propagates signals through three principal pathways: the JAK/STAT pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

The JAK/STAT Pathway

The JAK/STAT pathway is considered the canonical signaling route for Somatropin.

-

STAT Recruitment and Phosphorylation : Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5a and STAT5b, are recruited from the cytoplasm to the phosphotyrosine docking sites on the GHR.[8][9] Upon docking, they are phosphorylated by the activated JAK2. STAT1 and STAT3 are also activated by JAK2, though their binding to the receptor itself may not be required.[8][9]

-

Dimerization and Nuclear Translocation : Phosphorylated STAT proteins dissociate from the receptor complex, form homo- or heterodimers (e.g., STAT5/STAT5), and translocate to the nucleus.[6][7]

-

Gene Transcription : In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes to regulate their transcription.[6] A primary target and critical mediator of Somatropin's growth-promoting effects is the gene for Insulin-like Growth Factor 1 (IGF-1).

The MAPK/ERK Pathway

This pathway is crucial for the mitogenic effects of Somatropin.

-

Initiation via Adaptor Proteins : The GHR-JAK2 complex can recruit adaptor proteins like Shc.[4][7] Upon phosphorylation by JAK2, Shc binds to the Grb2-SOS complex.

-

Ras-Raf-MEK-ERK Cascade : The Grb2-SOS complex activates the small GTPase Ras, which in turn initiates a kinase cascade involving Raf, MEK1/2, and ultimately Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4]

-

Regulation of Transcription Factors : Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, such as Elk-1, leading to the expression of early response genes like c-Fos and Egr-1.

The PI3K/Akt Pathway

This pathway is primarily involved in the metabolic and cell survival effects of Somatropin.

-

IRS Recruitment and PI3K Activation : Insulin Receptor Substrate (IRS) proteins can be recruited to the activated GHR-JAK2 complex and subsequently tyrosine phosphorylated.[7] Phosphorylated IRS proteins act as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit.

-

Akt Activation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) and PDK1 to the cell membrane, leading to the phosphorylation and full activation of Akt.[7]

-

Downstream Metabolic and Survival Effects : Activated Akt phosphorylates a host of downstream targets to regulate processes like glucose metabolism, protein synthesis (via the mTOR pathway), and cell survival by inhibiting pro-apoptotic factors.

Negative Regulation of Somatropin Signaling

The signaling cascade is tightly controlled by negative feedback mechanisms to ensure appropriate signal duration and intensity.

-

SOCS Proteins : A key mechanism involves the Suppressors of Cytokine Signaling (SOCS) proteins.[3] The expression of SOCS genes is induced by STAT activation, creating a classic negative feedback loop. SOCS proteins can inhibit signaling by directly binding to and inhibiting JAK2 kinase activity or by competing with STAT proteins for docking sites on the GHR.[5]

-

Protein Tyrosine Phosphatases (PTPs) : PTPs, such as SHP-1 and SHP-2, are recruited to the receptor complex and dephosphorylate JAK2, the GHR, and STAT proteins, thereby terminating the signal.[5][9]

Caption: Overview of Somatropin-activated signaling pathways.

Quantitative Data on Pathway Activation

The interactions and modifications within the Somatropin signaling pathway have been quantified in various experimental systems.

Table 1: Binding Affinities and Kinetics

| Interacting Molecules | Dissociation Constant (Kd) | Experimental System | Reference |

| hGH : GHR (Site 2) | 3.8 nM | Surface Plasmon Resonance (SPR) | [8] |

| hGH : GHR (Site 1) | High Affinity (<3.8 nM) | Biophysical Studies | [2] |

| p-STAT5 : DNA (High Affinity Site) | ~1-2 nM | Electrophoretic Mobility Shift Assay (EMSA) | |

| p-STAT5 : DNA (Low Affinity Site) | 9.3 ± 0.7 nM | Electrophoretic Mobility Shift Assay (EMSA) |

Table 2: Changes in Protein Phosphorylation

| Protein (Site) | Fold Change / % Change | Time Point | Cell Type / System | Reference |

| Multiple Proteins (132 sites) | ≥ 50% Increase | 5 or 15 min | 3T3-F442A Preadipocytes | |

| Multiple Proteins (96 sites) | ≥ 30% Decrease | 5 or 15 min | 3T3-F442A Preadipocytes | |

| JAK2, STAT5, STAT3 | ~75% Decrease | 10 or 15 min | Rat liver with Chronic Renal Failure | |

| STAT5 (Tyr694) | Significant Increase | 10 min | A431 cells (EGF stimulated) |

Table 3: Regulation of Gene Expression

| Target Gene | Fold Change / % Change | Time Point | Cell Type / System | Reference |

| IGF-1 | No expression increase in Stat5b-/- mice | 7 days | Hypophysectomized Mouse Liver | |

| IGF-1 | ~54% Decrease in mRNA | 24 hours | MtT/S Somatotroph Cells (IGF-1 treated) | |

| GH Promoter Activity | ~22% Decrease | 24 hours | MtT/S Somatotroph Cells (IGF-1 treated) |

Key Experimental Protocols

Investigating the Somatropin signaling pathway requires a suite of molecular biology techniques. Detailed below are protocols for fundamental experiments.

Protocol: Immunoprecipitation (IP) for GHR-JAK2 Interaction

Objective: To co-immunoprecipitate the GHR-JAK2 complex from cell lysates to demonstrate their physical association following Somatropin stimulation.

Materials:

-

Cell line expressing GHR (e.g., 3T3-F442A, HepG2)

-

Recombinant Somatropin (hGH)

-

Ice-cold PBS, pH 7.4

-

Non-denaturing Lysis Buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

-

Anti-GHR antibody (IP-validated)

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (Lysis buffer with lower detergent, e.g., 0.1% Triton X-100)

-

SDS-PAGE Sample Buffer (Laemmli buffer)

-

Microcentrifuge, rotating mixer

Procedure:

-

Cell Culture and Stimulation: Grow cells to 80-90% confluency. Serum-starve cells for 4-6 hours, then stimulate with Somatropin (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS. Add 0.5-1.0 mL of ice-cold lysis buffer per 10 cm plate. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.

-

Lysate Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

Immunoprecipitation: Add 2-5 µg of the anti-GHR antibody to the pre-cleared lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Immune Complex Capture: Add 30 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

-

Elution: Resuspend the bead pellet in 30-50 µL of 1X SDS-PAGE sample buffer. Boil the sample at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated proteins, is now ready for analysis by Western Blotting using an anti-JAK2 antibody.

Caption: Experimental workflow for Immunoprecipitation.

Protocol: Western Blotting for STAT5 Phosphorylation

Objective: To detect the level of phosphorylated STAT5 (p-STAT5) in cell lysates following Somatropin stimulation, relative to the total amount of STAT5 protein.

Materials:

-

Cell lysates prepared as in the IP protocol (Steps 1-3)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the clarified cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer. Add SDS-PAGE sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT5 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 7).

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing: To determine total STAT5 levels, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed starting from Step 5, this time using the anti-total STAT5 antibody. Densitometry analysis is used to quantify the p-STAT5 signal relative to the total STAT5 signal.

Protocol: STAT5 Reporter Gene Assay

Objective: To quantitatively measure the activation of the STAT5-mediated transcription in response to Somatropin stimulation.

Materials:

-

Host cell line (e.g., HepG2)

-

Expression vector for GHR (if not endogenously expressed)

-

Reporter plasmid containing a luciferase gene downstream of a promoter with tandem STAT5 response elements.

-

Transfection reagent

-

96-well cell culture plates

-

Recombinant Somatropin

-

Luciferase assay reagent kit

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the STAT5-luciferase reporter plasmid and, if necessary, the GHR expression plasmid using an appropriate transfection reagent. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

Incubation: Allow cells to recover and express the plasmids for 24-48 hours.

-

Stimulation: Serum-starve the cells for 4-6 hours. Then, treat the cells with a serial dilution of Somatropin (e.g., 0.1 to 1000 ng/mL) for an optimized duration (e.g., 6-24 hours). Include an unstimulated control.

-

Cell Lysis: Aspirate the media and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate in an opaque 96-well plate.

-

Signal Measurement: Immediately measure the luminescence using a plate-reading luminometer. If a normalization plasmid was used, perform the corresponding assay (e.g., β-galactosidase assay).

-

Data Analysis: Normalize the luciferase readings to the control reporter readings. Plot the normalized relative light units (RLU) against the log of the Somatropin concentration to generate a dose-response curve and calculate the EC50 value.

References

- 1. Somatotropin in the treatment of growth hormone deficiency and Turner syndrome in pediatric patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth hormone binding affinity for its receptor surpasses the requirements for cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 20-kilodalton (kDa) human growth hormone (hGH) differs from the 22-kDa hGH in the complex formation with cell surface hGH receptor and hGH-binding protein circulating in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]

- 5. 22- and 20 kDa-human growth hormones bind to different sites within certain cellular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

- 8. research.aalto.fi [research.aalto.fi]

- 9. m.youtube.com [m.youtube.com]

Genotropin effects on insulin-like growth factor-I (IGF-I) concentrations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamic effects of Genotropin® (somatropin), a recombinant human growth hormone (rhGH), on serum concentrations of Insulin-like Growth Factor-I (IGF-I). The content herein focuses on quantitative data, experimental design, and the underlying physiological pathways.

Introduction: The GH-IGF-I Axis

Somatropin, the active ingredient in Genotropin, is a potent metabolic hormone that binds to GH receptors on target cells, most notably hepatocytes, stimulating the production and secretion of IGF-I.[1] This pathway, known as the GH-IGF-I axis, is the principal mediator of the anabolic and growth-promoting effects of growth hormone.[1] In individuals with Growth Hormone Deficiency (GHD), serum concentrations of IGF-I are generally low but tend to increase and normalize during treatment with Genotropin.[2][3] Consequently, monitoring serum IGF-I is a crucial component of Genotropin therapy, used to guide dose titration, assess compliance, and ensure safety.[4][5][6]

The following diagram illustrates the fundamental signaling cascade of the GH-IGF-I axis.

Pharmacodynamics: Dose-Response and Time-Course Effects

The administration of Genotropin leads to a dose-dependent increase in serum IGF-I concentrations.[5][7] This response is observable in both pediatric and adult GHD patients, as well as in healthy subjects. The goal of therapy is typically to titrate the dose to maintain IGF-I levels within the normal range for age and sex, which correlates with optimal clinical outcomes and minimizes adverse effects.[6][8]

Quantitative Dose-Response Data

The following tables summarize the relationship between Genotropin dosage and the corresponding changes in serum IGF-I levels across different patient populations as reported in clinical studies.

Table 1: Genotropin Dose-Response in Adult GHD Patients

| Dosage | Duration | Patient Population | Baseline IGF-I (Median, µg/L) | Post-Treatment IGF-I (Median, µg/L) | Fold Change (Approx.) | Reference |

| 0.167 mg/day | 12 weeks | Elderly GHD (62-85 yrs) | 101 | 149 | 1.5x | [5] |

| 0.33 mg/day | 12 weeks | Elderly GHD (62-85 yrs) | 101 | 200 | 2.0x | [5] |

| 0.5 mg/day | 12 weeks | Elderly GHD (62-85 yrs) | 101 | 239 | 2.4x | [5] |

| 0.33 IU/m²/day | 1 month | GHD Men (20-40 yrs) | Below normal | Significant Increase | - | [7] |

| 0.66 IU/m²/day | 1 month | GHD Men (20-40 yrs) | Below normal | Normalized | - | [7] |

| 2.0 IU/m²/day | 1 month | GHD Men (20-40 yrs) | Below normal | Abnormally High | - | [7] |

Table 2: Genotropin Dose-Response in Healthy Subjects

| Dosage (µg/kg/day) | Duration | Patient Population | Key Finding | Reference |

| 1.25 | 4 days | Healthy Young Adults | No significant change in IGF-I | [9] |

| 2.5 | 4 days | Healthy Young Adults | Significant IGF-I increase in men only | [9] |

| 5.0, 10.0, 20.0 | 4 days | Healthy Young Adults | Dose-dependent IGF-I increase in both sexes | [9] |

Note: Dosages in IU (International Units) can be converted to mg using the approximation 1 mg = 3 IU.

Time-Course of IGF-I Response

Following subcutaneous administration of Genotropin, serum IGF-I concentrations do not peak immediately. The response is gradual, reflecting the time required for hepatic stimulation and IGF-I synthesis and secretion. Studies with long-acting GH preparations show that IGF-I levels can remain elevated for an extended period, with peaks observed several days post-injection.[6] For daily injections, a steady state is typically reached, and IGF-I levels are monitored to ensure they remain within the target therapeutic range.

Experimental Protocols

Standardized protocols are essential for accurately assessing the pharmacodynamic response of IGF-I to Genotropin administration. Below is a representative methodology synthesized from common practices in clinical trials.

IGF-I Generation Test Protocol

The IGF-I generation test is a key procedure used to evaluate the responsiveness of the liver to GH stimulation.[10]

Objective: To measure the change in serum IGF-I concentrations following a short course of standardized Genotropin administration.

Patient Population: Typically patients with suspected GHD.[10] Patients should be free of acute illness and have stable nutritional status.

Procedure:

-

Baseline Sampling: A blood sample is drawn at 09:00h on Day 1 to determine baseline serum IGF-I levels.[10]

-

Drug Administration: Immediately following the first blood draw, Genotropin is administered subcutaneously. A common dose used in pediatric testing is 0.033 mg/kg/day.[10]

-

Daily Sampling and Administration: The procedure is repeated daily for four consecutive days, with blood drawn at 09:00h each day before the next dose is administered.[10]

-

Final Sample: A final blood sample is taken on Day 5 at 09:00h.[10]

-

Assay: Serum samples are processed and analyzed for IGF-I concentrations using a validated immunoassay (e.g., RIA, ELISA, or chemiluminescence).

The following diagram outlines the workflow for a typical IGF-I generation test.

Dose Titration and Monitoring Strategy

The clinical application of Genotropin requires an individualized dosing strategy.[5][11] The dose is not fixed but is titrated based on clinical response, adverse events, and, critically, serum IGF-I concentrations.[11][12]

For adults , a non-weight-based approach often starts with a low dose (e.g., 0.15–0.30 mg/day), which is gradually increased every 1–2 months by 0.1–0.2 mg/day increments.[11][12][13] The goal is to bring the IGF-I concentration into the normal range for the patient's age and gender, while avoiding supra-physiological levels that could increase the risk of side effects.[11] Women, particularly those on oral estrogen replacement, may require higher doses than men to achieve the same IGF-I target.[14][15]

The logical relationship for dose adjustment is depicted below.

Conclusion

The therapeutic effect of Genotropin is directly linked to its ability to stimulate IGF-I production. A thorough understanding of the dose-response relationship and the time-course of this effect is paramount for drug development professionals and researchers. The use of standardized protocols to quantify the IGF-I response allows for precise and individualized dose titration, maximizing therapeutic benefit while ensuring patient safety. Continuous monitoring of IGF-I levels remains the cornerstone of effective GHD management with Genotropin.

References

- 1. pediatricendocrinologynj.com [pediatricendocrinologynj.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. pfizermedical.com [pfizermedical.com]

- 4. How useful are serum IGF-I measurements for managing GH replacement therapy in adults and children? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimal Monitoring of Weekly IGF-I Levels During Growth Hormone Therapy With Once-Weekly Somapacitan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Hormones.gr [hormones.gr]

- 11. pfizermedical.com [pfizermedical.com]

- 12. Genotropin: Package Insert / Prescribing Information / MOA [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. genotropin.pfizerpro.com [genotropin.pfizerpro.com]

- 15. academic.oup.com [academic.oup.com]

The Dual Influence of Genotropin on Protein and Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genotropin, a brand of recombinant human growth hormone (somatropin), plays a pivotal and complex role in regulating intermediary metabolism. While renowned for its growth-promoting effects, its influence extends deep into the intricate pathways governing protein and carbohydrate utilization. This technical guide provides an in-depth exploration of Genotropin's mechanisms of action on protein and carbohydrate metabolism, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Role in Protein Metabolism

Genotropin exerts a potent anabolic effect, promoting protein accretion and a positive nitrogen balance. This is achieved through a coordinated stimulation of protein synthesis and, to a lesser extent, an inhibition of protein breakdown. These effects are mediated through complex signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways.

Mechanisms of Action

Signaling Pathways:

Upon binding to its transmembrane receptor, Genotropin induces receptor dimerization and the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of the growth hormone receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Once phosphorylated by JAK2, STAT5 dimers translocate to the nucleus, where they bind to specific DNA response elements to regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).

Simultaneously, the activated growth hormone receptor can engage the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and protein synthesis. Activation of this cascade leads to the phosphorylation and activation of mTOR, which in turn phosphorylates downstream targets such as p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in the translation of mRNA into protein.

Figure 1: Genotropin's Signaling Pathways in Protein Synthesis.

Amino Acid Transport: Genotropin has been shown to enhance the transport of amino acids into cells, providing the necessary building blocks for increased protein synthesis. Studies have demonstrated that high-dose growth hormone treatment can increase total amino acid uptake from the gut lumen by approximately 35%.[1] This effect is mediated by an increase in the maximal transport capacity (Vmax) of amino acid carriers, suggesting an increase in the number of functional transporters in the cell membrane.[1]

Quantitative Effects on Protein Metabolism

The anabolic effects of Genotropin on protein metabolism have been quantified in various clinical studies. These effects are often measured by changes in lean body mass, whole-body protein turnover using stable isotope tracers, and nitrogen balance.

| Parameter | Study Population | Genotropin Dosage | Duration | Key Findings | Reference(s) |

| Lean Body Mass | Adults with GHD | 0.04 mg/kg/week initially, then 0.08 mg/kg/week | 6 months | Significant increase in lean body mass compared to placebo. | [2] |

| Whole-Body Protein Synthesis | Healthy elderly men | Near-physiological doses | 6 months | Significant increase in nonoxidative leucine disposal rate (an index of protein synthesis). | [3] |

| Whole-Body Protein Breakdown | GH-deficient adults | Not specified (untreated state) | - | Reduced rates of protein breakdown compared to normal subjects. | [4][5] |

| Nitrogen Balance | Normal volunteers on hypocaloric parenteral nutrition | 10 mg/day | 6 days | Induced positive nitrogen balance (1.0 ± 0.3 g/m²/day vs. -1.2 ± 0.3 in controls). | [6] |

| Amino Acid Uptake (Gut) | Healthy patients | 0.2 mg/kg/day (high-dose) | 3 days | ~35% increase in total amino acid uptake from the gut lumen. | [1] |

| Amino Acid Transport (Liver) | Healthy patients | 0.2 mg/kg/day (high-dose) | 3 days | 79% decrease in System A amino acid transport activity. | [7] |

Role in Carbohydrate Metabolism

Genotropin's role in carbohydrate metabolism is multifaceted and often appears contradictory to its anabolic effects on protein. It is well-established that supraphysiological doses of growth hormone can impair glucose tolerance and induce insulin resistance.

Mechanisms of Action

Insulin Antagonism: Genotropin antagonizes insulin's action at multiple levels. In peripheral tissues like skeletal muscle and adipose tissue, it can decrease glucose uptake. This is thought to be partly due to an increase in lipolysis, leading to elevated circulating free fatty acids (FFAs), which can interfere with insulin signaling.

Hepatic Glucose Production: Genotropin can stimulate hepatic glucose production through both gluconeogenesis and glycogenolysis. This contributes to the observed increase in fasting glucose levels in some individuals undergoing treatment.

Insulin Secretion: To compensate for the induced insulin resistance and elevated glucose levels, the pancreatic beta-cells increase insulin secretion. This often results in hyperinsulinemia.

Figure 2: Genotropin's Influence on Carbohydrate Metabolism.

Quantitative Effects on Carbohydrate Metabolism

The impact of Genotropin on carbohydrate metabolism is often assessed by measuring changes in fasting glucose, insulin levels, and insulin sensitivity using techniques like the hyperinsulinemic-euglycemic clamp.

| Parameter | Study Population | Genotropin Dosage | Duration | Key Findings | Reference(s) |

| Fasting Glucose | Adults with GHD | 2-18 months | - | Statistically significant increase in fasting glucose (WMD: 0.43 mmol/L). | |

| Fasting Insulin | Adults with GHD | Not specified | - | Increased fasting insulin levels. | |

| Insulin Sensitivity | Prepubertal SGA children | 0.034 ± 0.004 mg/kg/day | 2 years | Insulin levels increased in the first year, with no significant change in glucose levels. | [5] |

| Glucose Infusion Rate (GIR) | - | - | - | Data on the direct quantitative impact of Genotropin on GIR from human euglycemic clamp studies is limited and variable. | [4] |

| Hepatic Glucose Production | - | - | - | Genotropin stimulates hepatic glucose production, but specific quantitative data from human studies with Genotropin is not readily available in a consolidated format. |

GHD: Growth Hormone Deficiency, SGA: Small for Gestational Age, WMD: Weighted Mean Difference.

Experimental Protocols

Assessment of Muscle Protein Synthesis with Stable Isotope Tracers

This protocol provides a general framework for measuring muscle protein fractional synthetic rate (FSR) using a primed, constant infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine.

Figure 3: Experimental Workflow for Measuring Muscle Protein Synthesis.

Methodology:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Intravenous catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

-

Baseline Sampling: A baseline blood sample is collected to determine background isotopic enrichment. A baseline muscle biopsy is obtained from the vastus lateralis under local anesthesia.

-

Tracer Administration: A priming dose of the stable isotope tracer is administered to rapidly achieve isotopic equilibrium in the precursor pools. This is immediately followed by a continuous intravenous infusion of the tracer for a period of several hours.

-

Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid enrichment.

-

Muscle Biopsy: A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period.

-

Sample Processing and Analysis: Muscle tissue is processed to isolate protein-bound and intracellular free amino acids. The isotopic enrichment of the tracer amino acid in plasma, the intracellular free pool, and in the muscle protein is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation of Fractional Synthetic Rate (FSR): The FSR of mixed muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

-

E_p1 and E_p2 are the enrichments of the tracer in muscle protein at the first and second biopsies, respectively.

-

E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acid) over the infusion period.

-

t is the time in hours between the two biopsies.

-

Assessment of Insulin Sensitivity with the Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.

Figure 4: Experimental Workflow for the Hyperinsulinemic-Euglycemic Clamp.

Methodology:

-

Subject Preparation: Subjects are studied after an overnight fast. Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in a contralateral hand vein (heated) for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is started at a predetermined rate (e.g., 40 or 80 mU/m²/min) to raise plasma insulin concentrations to a steady, high level.

-

Glucose Monitoring and Infusion: Blood glucose is monitored every 5-10 minutes. A variable infusion of a dextrose solution (e.g., 20%) is adjusted to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).

-

Steady State: The clamp is typically continued for 2-3 hours. During the last 30-60 minutes, a steady state is usually achieved where the glucose infusion rate (GIR) required to maintain euglycemia becomes constant.

-

Calculation of Insulin Sensitivity: The GIR during the steady-state period is a measure of whole-body glucose disposal and thus reflects insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues in response to the infused insulin. The GIR is typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min).

Conclusion

Genotropin exerts a complex and dualistic influence on protein and carbohydrate metabolism. Its potent anabolic effects on protein are mediated through the stimulation of protein synthesis and amino acid transport, driven by the JAK/STAT and mTOR signaling pathways. Conversely, its effects on carbohydrate metabolism are characterized by insulin antagonism, leading to decreased peripheral glucose uptake and increased hepatic glucose production, which can result in impaired glucose tolerance.

For researchers and drug development professionals, a thorough understanding of these divergent metabolic actions is crucial for optimizing therapeutic strategies and mitigating potential adverse effects. The quantitative data and detailed methodologies presented in this guide provide a framework for further investigation into the intricate metabolic roles of Genotropin and other growth hormone therapies. Future research should aim to further delineate the dose-response relationships and long-term metabolic consequences of Genotropin treatment in various patient populations.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How is whole body protein turnover perturbed in growth hormone-deficient adults? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Enhanced glucose production in norepinephrine and palmitate stimulated hepatocytes following endurance training - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RESULTS - Somatropin (Genotropin) (0.15 mg/day to 0.3 mg/day) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Transmembrane transport and intracellular kinetics of amino acids in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Subcutaneous Genotropin: A Technical Guide to its Pharmacokinetics and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolic fate of subcutaneously administered Genotropin (somatropin), a recombinant human growth hormone. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used therapeutic agent.

Pharmacokinetic Profile

The pharmacokinetic profile of Genotropin following subcutaneous administration is characterized by slow absorption from the injection site, leading to a prolonged serum concentration profile compared to intravenous administration.[1][2][3][4] This sustained presence is crucial for its therapeutic efficacy in treating growth hormone deficiency and other related conditions.[5][6][7]

Absorption

Following subcutaneous injection, Genotropin is absorbed into the systemic circulation with a bioavailability of approximately 80% in both healthy adults and patients with growth hormone deficiency.[2][3][4] The peak serum concentration (Cmax) is typically reached between 3 to 6 hours post-administration.[2] Studies have indicated that the concentration of the formulation can influence the extent of absorption, with a 5.3 mg/mL concentration resulting in a 35% greater area under the curve (AUC) compared to a 1.3 mg/mL concentration in healthy adult males.[3][4]

Distribution

The mean volume of distribution of Genotropin following subcutaneous administration in adults with growth hormone deficiency is estimated to be approximately 1.3 L/kg.[3][4]

Metabolism

The metabolic fate of Genotropin involves classical protein catabolism, primarily occurring in the liver and kidneys.[3][4] The hormone is broken down into its constituent amino acids and smaller peptides.[3][4] In the renal cells, a portion of these breakdown products are returned to the systemic circulation.[3][4]

Excretion

The mean clearance of subcutaneously administered Genotropin in adult patients with growth hormone deficiency is approximately 0.3 L/hrs/kg.[3][4] The terminal half-life after subcutaneous administration is about 2-3 hours, which is significantly longer than the 0.4-hour half-life observed after intravenous administration, a difference attributed to the slow absorption from the subcutaneous depot.[2][3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of subcutaneous Genotropin from various studies.

Table 1: Pharmacokinetic Parameters of Subcutaneous Genotropin in Adults

| Parameter | Value | Reference |

| Bioavailability | ~80% | [2][3][4] |

| Time to Peak Concentration (Tmax) | 3 - 6 hours | [2] |

| Mean Terminal Half-life (t½) | 2 - 3 hours | [2] |

| Mean Clearance (CL/F) | 0.3 (± 0.11) L/hrs/kg | [3][4] |

| Mean Volume of Distribution (Vd/F) | 1.3 (± 0.8) L/kg | [3][4] |

Table 2: Peak Serum Concentration (Cmax) of Subcutaneous Genotropin

| Patient Population | Dose | Formulation Concentration | Mean Cmax (ng/mL) | Reference |

| Adult GHD | 0.03 mg/kg | 1.3 mg/mL | 12.4 (first injection), 12.2 (second injection) | [4] |

| Healthy Adult Males | 0.03 mg/kg | 1.3 mg/mL | 17.4 (± 9.2) | [1] |

| Healthy Adult Males | 0.03 mg/kg | 5.3 mg/mL | 23.0 (± 9.4) | [1] |

| Pediatric GHD | Not Specified | 1.3 mg/mL | 16.3 | [1] |

| Pediatric GHD | Not Specified | 5.3 mg/mL | 21.0 | [1] |

Metabolic Fate

The metabolism of Genotropin, being a protein, follows the general pathways of protein and peptide catabolism. The primary sites for this process are the liver and kidneys.[3][4] The large size of the somatropin molecule prevents its glomerular filtration. Instead, it is taken up by renal tubular cells where it undergoes proteolysis. The resulting amino acids and small peptides are then either reabsorbed into the bloodstream for reuse in protein synthesis or further metabolized.[3][4]

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic studies of subcutaneous Genotropin.

Study Design

Pharmacokinetic studies of Genotropin typically involve a single-dose or multiple-dose, open-label, randomized, crossover or parallel-group design. A washout period of at least one week is commonly implemented in crossover studies. To minimize the interference of endogenous growth hormone, studies may involve the administration of somatostatin to suppress its secretion.

Sample Collection

Blood samples are collected at predetermined time points before and after the subcutaneous administration of Genotropin. Serum or plasma is then separated and stored frozen until analysis.

Bioanalytical Methods

The quantification of somatropin in biological matrices is primarily achieved through immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS).

Principle: RIA is a competitive binding assay where a known quantity of radiolabeled somatropin competes with the unlabeled somatropin in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled somatropin in the sample.

General Procedure:

-

Reagent Preparation: Prepare standards with known concentrations of somatropin, quality control samples, and a radiolabeled somatropin tracer (e.g., with Iodine-125).

-

Assay Setup: Add a specific volume of standards, quality controls, or unknown samples to tubes, followed by the addition of the anti-somatropin antibody.

-

Incubation: Incubate the mixture to allow for the binding of somatropin to the antibody.

-

Competitive Binding: Add the radiolabeled somatropin tracer to all tubes and incubate to allow for competitive binding.

-

Separation: Separate the antibody-bound somatropin from the free somatropin. This can be achieved by using a second antibody that precipitates the primary antibody-antigen complex, followed by centrifugation.

-

Detection: Measure the radioactivity of the precipitate using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of somatropin in the unknown samples by interpolating their radioactivity values on the standard curve.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This method can offer higher specificity compared to immunoassays.

General Procedure:

-

Sample Preparation: This is a critical step to remove interfering substances and enrich the analyte. It may involve:

-

Protein Precipitation: Using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid) to precipitate larger proteins.

-

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute somatropin.

-

Immunoaffinity Capture: Using antibodies immobilized on a solid support to specifically capture somatropin from the sample.

-

Enzymatic Digestion: For a "bottom-up" approach, the protein is digested into smaller peptides, and one or more unique "signature" peptides are quantified.

-

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is typically used to separate somatropin or its signature peptides from other components based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is commonly employed.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

-

Ionization: Electrospray ionization (ESI) is typically used to generate charged ions of the analyte.

-

Mass Analysis: In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion (the charged somatropin molecule or its signature peptide). The second quadrupole serves as a collision cell where the precursor ion is fragmented. The third quadrupole then selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

-

-

Data Analysis: The peak area of the selected fragment ion is proportional to the concentration of somatropin in the sample. A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the serum concentration-time data using non-compartmental or compartmental analysis.

NCA uses the trapezoidal rule to calculate the area under the concentration-time curve (AUC) without assuming a specific compartmental model. Key parameters derived from NCA include:

-

Cmax: Maximum observed serum concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, representing the total drug exposure.

-

t½: Terminal half-life, calculated from the slope of the terminal log-linear phase of the concentration-time curve.

-

CL/F: Apparent total body clearance.

-

Vd/F: Apparent volume of distribution.

This method involves fitting the concentration-time data to a specific compartmental model (e.g., a one- or two-compartment model with first-order absorption) to describe the drug's disposition in the body. This approach can provide more detailed information about the rates of absorption, distribution, and elimination.

Signaling Pathways

Genotropin exerts its effects by binding to the growth hormone receptor (GHR), a transmembrane protein. This binding event triggers a cascade of intracellular signaling pathways that ultimately regulate gene expression and cellular metabolism.[8][9] The primary signaling pathways activated by Genotropin are the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for growth hormone.

Caption: JAK-STAT signaling cascade initiated by Genotropin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for mediating many of the metabolic effects of growth hormone.

Caption: PI3K/Akt signaling pathway activated by Genotropin.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation and differentiation stimulated by growth hormone.

Caption: MAPK/ERK signaling cascade triggered by Genotropin.

References

- 1. drugs.com [drugs.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. pfizermedical.com [pfizermedical.com]

- 4. pediatricendocrinologynj.com [pediatricendocrinologynj.com]

- 5. news-medical.net [news-medical.net]

- 6. pfizermedical.com [pfizermedical.com]

- 7. genotropin.pfizerpro.com [genotropin.pfizerpro.com]

- 8. Growth Hormone (Somatotropin) [vivo.colostate.edu]

- 9. Physiology, Growth Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical In Vitro Assessment of Genotropin's Therapeutic Equivalence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical in vitro studies essential for establishing the therapeutic equivalence of somatropin products, with a focus on Genotropin® (somatropin [rDNA origin]) as the reference product. Establishing biosimilarity requires a comprehensive comparability exercise, beginning with extensive in vitro characterization to ensure molecular and functional equivalence to the reference biologic. This document outlines the key experimental protocols, data presentation, and underlying biological pathways critical to this assessment.

Foundational In Vitro Bioassays for Therapeutic Equivalence

The demonstration of therapeutic equivalence for a biosimilar of Genotropin relies on a stepwise approach that begins with rigorous in vitro functional assays. These assays are designed to compare the biological activity of the biosimilar with the reference product. The two primary in vitro assays utilized for this purpose are the receptor binding assay and a cell-based proliferation assay.

Growth Hormone Receptor Binding Assay

Objective: To determine and compare the binding affinity of the somatropin product to the human Growth Hormone Receptor (GHR). Equivalence in binding affinity is a critical indicator of potential therapeutic equivalence.

Experimental Protocol:

A competitive radioligand binding assay is a standard method to determine the binding affinity (expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a somatropin product to the GHR.

-

Materials:

-

Receptor Source: Purified recombinant human GHR extracellular domain (hGHR-ECD) or cell membrane preparations from a cell line overexpressing the hGHR.

-

Radioligand: 125I-labeled recombinant human growth hormone (rhGH).

-

Competitor: Unlabeled somatropin reference standard (e.g., Genotropin) and the biosimilar test article.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Detection System: A gamma counter to measure radioactivity.

-

-

Procedure:

-

A constant concentration of the radioligand and the receptor source are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled competitor (either the reference standard or the biosimilar) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki or Kd value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Data Presentation:

While specific preclinical studies providing a direct Kd value for Genotropin were not publicly available within the scope of this search, published research on human growth hormone variants indicates that the affinity for its receptor is in the nanomolar range. For a biosimilar to be considered equivalent, its binding affinity should be highly similar to that of Genotropin.

| Parameter | Genotropin (Reference) | Biosimilar Somatropin | Acceptance Criteria |

| Binding Affinity (Kd) | Not Publicly Available | To be Determined | Highly similar to the reference product |

Cell-Based Proliferation Assay

Objective: To assess the biological activity of somatropin by measuring its ability to induce the proliferation of a growth hormone-dependent cell line. This functional assay provides a measure of the entire signaling cascade leading to a biological response.

Experimental Protocol:

The Nb2-11 rat lymphoma cell line is a widely used and accepted model for assessing the proliferative activity of somatropin. These cells express the prolactin receptor, which is also stimulated by human growth hormone, leading to cell proliferation.

-

Cell Line: Nb2-11 cells.

-

Culture Medium: Fischer's medium supplemented with fetal bovine serum (FBS), horse serum, and 2-mercaptoethanol. For the assay, a low-serum or serum-free medium is used to minimize background proliferation.

-

Test Articles: Genotropin reference standard and the biosimilar somatropin.

-

Assay Procedure:

-

Nb2-11 cells are washed to remove any residual growth factors and seeded into 96-well plates in a low-serum medium.

-

The cells are treated with serial dilutions of either the Genotropin reference standard or the biosimilar somatropin.

-

The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.

-

Cell proliferation is quantified using a colorimetric or fluorometric method, such as the MTT, XTT, or resazurin assay, which measures metabolic activity as an indicator of cell number.

-

The absorbance or fluorescence is read using a plate reader.

-

The data are plotted as cell proliferation versus log concentration of somatropin, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that elicits 50% of the maximal proliferative response).

-

Data Presentation:

The biological activity of the biosimilar is compared to the Genotropin reference standard. The relative potency of the biosimilar is calculated and should fall within a pre-defined equivalence margin. While specific EC50 values for Genotropin from these assays are not consistently reported across public literature, the expectation is that a biosimilar would demonstrate a highly similar dose-response curve and EC50 value.

| Parameter | Genotropin (Reference) | Biosimilar Somatropin | Acceptance Criteria |

| EC50 (ng/mL) | To be Determined | To be Determined | Equivalence margin of 80-125% of the reference |

| Relative Potency | 100% | To be Determined | Within a pre-defined equivalence margin (e.g., 80-125%) |

Visualization of Key Biological and Experimental Pathways

Genotropin Signaling Pathway

Genotropin, like endogenous human growth hormone, exerts its effects by binding to the Growth Hormone Receptor (GHR), a member of the cytokine receptor superfamily. This binding event initiates a downstream signaling cascade, with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway being the principal mediator of its biological effects.

Caption: The JAK/STAT signaling pathway initiated by Genotropin binding to the Growth Hormone Receptor.

Experimental Workflow for In Vitro Comparability

The assessment of therapeutic equivalence through in vitro studies follows a structured workflow to ensure a comprehensive comparison between the reference product (Genotropin) and a potential biosimilar.

Caption: A stepwise workflow for the in vitro assessment of biosimilarity to Genotropin.

Conclusion

The preclinical in vitro evaluation of Genotropin's therapeutic equivalence, particularly in the context of biosimilar development, is a rigorous, data-driven process. The foundational assays—receptor binding and cell-based proliferation—provide critical insights into the molecular and functional similarity between a biosimilar candidate and the reference product. While specific quantitative data for Genotropin's binding affinity and in vitro potency are not always publicly available, the methodologies described herein provide a clear framework for generating the necessary comparative data. The successful demonstration of equivalence in these in vitro studies is a crucial first step in the totality of evidence required to establish the therapeutic equivalence of a somatropin product.

The Evolution and Clinical Validation of Genotropin (Somatropin) for Growth Hormone Deficiency: A Technical Overview

An in-depth examination of the historical development, pivotal clinical trials, and molecular mechanisms of Genotropin, a recombinant human growth hormone, in the treatment of Growth Hormone Deficiency (GHD). This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of Genotropin's journey from its foundational research to its established clinical use.

Historical Development: From Pituitary Extracts to Recombinant Technology

The therapeutic use of growth hormone (GH) predates the advent of recombinant DNA technology. Initially, GH was extracted from the pituitary glands of human cadavers. This method, however, posed significant risks, most notably the transmission of Creutzfeldt-Jakob disease, a fatal neurodegenerative disorder.[1] This critical safety concern halted the use of pituitary-derived GH in 1985 and catalyzed the development of a safer, more reliable source of human growth hormone.[1]

The advent of recombinant DNA technology in the 1970s paved the way for the production of synthetic human growth hormone. Genentech was a pioneer in this field, producing the first biosynthetic human growth hormone in 1979 and gaining FDA approval for their product, Protropin® (somatrem), in October 1985 for the treatment of GHD in children.[2]

Genotropin® (somatropin), a recombinant human growth hormone (rhGH) developed by KabiVitrum (later part of Pharmacia, and now Pfizer), received its initial U.S. approval in 1987.[3] As a recombinant product, Genotropin offered a virtually unlimited and safe supply of growth hormone, identical in its 191-amino acid sequence to the native human growth hormone produced by the pituitary gland.

Over the past three decades, Genotropin has been used to treat over 83,000 children worldwide for various growth disorders.[4] The delivery of Genotropin has also evolved, with the development of user-friendly injection devices designed to improve convenience and patient adherence. These include the GENOTROPIN Pen, a multi-dose pen with a digital display, and the GENOTROPIN MiniQuick, a single-dose, prefilled disposable syringe.[4][5][6]

Mechanism of Action and Signaling Pathways

Genotropin's therapeutic effects are mediated through its interaction with the growth hormone receptor (GHR), a member of the class I cytokine receptor family.[7] The binding of somatropin to the GHR initiates a cascade of intracellular signaling events crucial for growth and metabolism.

Upon binding, somatropin induces the dimerization of the GHR, which in turn activates the associated Janus kinase 2 (JAK2).[4][7][8] This activation leads to the tyrosine phosphorylation of both JAK2 and the GHR itself.[4][8] The phosphorylated receptor then serves as a docking site for various signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[7][8][9]

The activated STAT5 proteins dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of target genes.[7] A key target gene is Insulin-like Growth Factor-1 (IGF-1), which is primarily produced in the liver and mediates many of the growth-promoting effects of GH.[8][9] The GHR also activates other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[9]

Clinical Trials in Pediatric Growth Hormone Deficiency

Genotropin has been extensively studied in pediatric populations with GHD. Clinical trials have consistently demonstrated its efficacy in improving growth velocity and final height.

Pivotal Efficacy Studies

Early multicenter trials established the efficacy of Genotropin in treating pediatric GHD. One such analysis, combining data from four trials with 194 children, showed a significant increase in linear height velocity.[10] In 149 prepubertal children, the mean height velocity increased from 3.3 ± 1.4 cm/year to 9.3 ± 2.6 cm/year after 12 months of treatment.[10] A positive correlation was observed between the weekly dose of Genotropin and the gain in height velocity.[10]

Dosing and Administration Studies

Research has also focused on optimizing the dosing regimen for Genotropin. A key finding from early trials was the superior efficacy of more frequent injections. A regimen of 6-7 injections per week was found to be approximately 25% more effective than 2-3 injections per week, resulting in an additional height velocity gain of 1.8 ± 0.6 cm/year.[10]

Comparative Studies

Genotropin has been compared to other somatropin products. The Romer et al. study, a nine-month, open-label, randomized controlled trial, compared the efficacy and safety of Omnitrope to Genotropin in 89 children with GHD.[11] The results suggested that Genotropin has similar effects on linear growth compared to Omnitrope.[11]

Table 1: Summary of Key Pediatric GHD Clinical Trial Data

| Study/Analysis | Number of Patients | Treatment Group(s) | Duration | Key Efficacy Outcome(s) |

| Combined analysis of 4 multicenter trials[10] | 194 children with GHD | Genotropin | 12 months | Mean height velocity increased from 3.3 cm/year to 9.3 cm/year in prepubertal children. |

| Romer et al.[11] | 89 children with GHD | Genotropin vs. Omnitrope | 9 months | No statistically significant difference in the change in height velocity between the two groups. |

Experimental Protocol: Representative Pediatric GHD Efficacy Trial

The following provides a generalized experimental protocol based on the methodologies of typical pediatric GHD clinical trials with Genotropin.

Clinical Trials in Adult Growth Hormone Deficiency

Genotropin is also indicated for the treatment of adults with either childhood-onset or adult-onset GHD. Clinical trials in this population have focused on the metabolic effects of growth hormone replacement therapy.

Pivotal Placebo-Controlled Trials

The efficacy of Genotropin in adult GHD was established in six randomized, double-blind, placebo-controlled clinical trials involving a total of 172 patients.[12] These trials typically included a 6-month double-blind treatment period followed by an open-label extension.

The primary outcomes of these studies related to changes in body composition. At the end of the 6-month treatment period, patients receiving Genotropin showed beneficial changes compared to the placebo group.[12]

Table 2: Summary of Body Composition Changes in Adult GHD Trials (6 Months)

| Parameter | Change in Genotropin Group | Change in Placebo Group |

| Lean Body Mass | Increase | Decrease/No significant change |

| Total Body Fat Mass | Decrease | Increase/No significant change |

| Lean/Fat Ratio | Increase | Decrease/No significant change |

| Total Body Water | Increase | Decrease/No significant change |

| Waist Circumference | Decrease | Increase/No significant change |

Data summarized from placebo-controlled trials.[1][12]

These positive effects on body composition were maintained with continued treatment beyond 6 months.[12] Bone mineral density initially declined after 6 months but returned to baseline values after 12 months of treatment.[12]

Dosing in Adult GHD

In the pivotal adult trials, Genotropin was administered as a daily subcutaneous injection.[12] A common dosing regimen was 0.04 mg/kg/week for the first month, increasing to 0.08 mg/kg/week for the subsequent months.[12] Current prescribing information also allows for a non-weight-based starting dose of approximately 0.2 mg/day, which can be gradually increased based on clinical response and serum IGF-1 concentrations.[13]

Experimental Protocol: Representative Adult GHD Body Composition Trial

The following outlines a generalized protocol for a clinical trial evaluating the effect of Genotropin on body composition in adults with GHD.

Conclusion